molecular formula C13H14N2O B1384553 6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one CAS No. 1154549-27-5

6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B1384553
CAS No.: 1154549-27-5
M. Wt: 214.26 g/mol
InChI Key: UJVYVDKNXJYARD-UHFFFAOYSA-N
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Description

6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one is a chemical compound belonging to the class of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), also known as Biginelli-type compounds. These compounds are synthesized via the classic Biginelli multi-component reaction, a one-pot condensation of an aldehyde, a β-ketoester, and (thio)urea . This reaction can be efficiently catalyzed by various Lewis acids, such as Hf(OTf)4 or CeCl3, and is often performed under solvent-free conditions to enhance reaction rates and yields . Dihydropyrimidinones are recognized as a privileged scaffold in medicinal chemistry due to their wide spectrum of biological activities. Although the specific research applications for 6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one require further investigation, analogs within this chemical family have demonstrated significant potential as antiviral agents , calcium channel blockers , and antioxidant agents . Some DHPMs bearing an α,γ-diketobutanoic acid moiety have been reported as potent inhibitors of HIV-1 integrase strand transfer, a key enzyme in the viral replication cycle . The structural motif of the dihydropyrimidinone core is also found in several marine alkaloids with notable biological profiles . Researchers value this compound and its derivatives for developing new therapeutic agents and for fundamental biochemical studies. This product is offered For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-ethyl-2-(4-methylphenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-3-11-8-12(16)15-13(14-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVYVDKNXJYARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Acid-Catalyzed Biginelli Reaction

  • The traditional method uses refluxing ethanol as a solvent with acid catalysts such as phosphoric acid or mineral acids.
  • Reaction times vary from 2 to 24 hours depending on catalyst and temperature.
  • Yields typically range from 50% to 70% under these conditions.
  • Example: Using ethanol solvent and reflux, the condensation of 4-methylbenzaldehyde, ethyl acetoacetate, and urea yields the target compound in moderate yields.

Phosphate Fertilizer Catalysts (Green Catalysis)

  • Phosphate fertilizers such as mono-ammonium phosphate (MAP) , di-ammonium phosphate (DAP) , and triple super phosphate (TSP) act as efficient, eco-friendly catalysts.
  • These catalysts facilitate the reaction in ethanol under reflux with catalyst loadings as low as 1–3 mol%.
  • The process is simple, green, and yields are comparable to classical methods.
  • Catalyst recovery and reuse are possible, enhancing sustainability.

Quaternary Ammonium Salt Catalysis under Aqueous or Solvent-Free Conditions

  • Quaternary ammonium salts (e.g., tetrabutylammonium bromide) serve as phase transfer catalysts, enabling the reaction in aqueous media or solvent-free conditions.
  • Microwave irradiation combined with TBAB catalyst significantly shortens reaction time (3–4 minutes) and improves yields (90–95%).
  • This method is highly efficient and environmentally benign.

Triphenylphosphine Catalysis

  • Triphenylphosphine (PPh3) catalyzes the condensation of chalcones and thiourea analogues, which can be adapted for dihydropyrimidinone synthesis.
  • The reaction proceeds efficiently in ethanol at 65 °C with good yields (~90%).
  • PPh3 catalyst is recyclable without loss of activity, making the process economical and green.

Microwave-Assisted Synthesis

  • Microwave irradiation accelerates the Biginelli reaction under solvent-free or minimal solvent conditions.
  • Reaction times reduce from hours to minutes, with yields improving to 85–92%.
  • Microwave methods minimize side products and simplify purification.

Reaction Conditions and Optimization

Catalyst/System Solvent Temperature Time Yield (%) Notes
Mineral acids (e.g., HCl) Ethanol Reflux (~78 °C) 2–24 hours 50–70 Classical Biginelli conditions
Phosphate fertilizers (MAP, DAP, TSP) Ethanol Reflux 3–6 hours 60–75 Green catalysis, catalyst recyclable
Quaternary ammonium salts (TBAB) + Microwave Solvent-free Microwave (300 W) 3–4 minutes 90–95 Rapid, green, high yield
Triphenylphosphine (PPh3) Ethanol 65 °C 5 hours ~90 Catalyst recyclable, mild conditions
Microwave + KOtBu Ethanol 80 °C 10 minutes 85–92 Accelerated kinetics, reduced side products

Detailed Reaction Mechanism Insights

  • The reaction proceeds via formation of an N-acyliminium ion intermediate from the condensation of the aldehyde and urea.
  • This intermediate reacts with the β-ketoester to form an open-chain ureide.
  • Cyclization and dehydration yield the dihydropyrimidinone ring.
  • Catalysts accelerate the formation and stabilization of intermediates, improving yield and reducing reaction time.

Representative Experimental Procedure (Microwave-Assisted TBAB Catalysis)

  • Mix 4-methylbenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol) with catalytic TBAB (0.1 mmol).
  • Subject the mixture to microwave irradiation at 300 W for 3–4 minutes under solvent-free conditions.
  • Upon completion, cool the mixture, add cold water to precipitate the product.
  • Filter and recrystallize from ethanol to obtain pure 6-ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one.
  • Yields typically exceed 90% with high purity.

Comparative Summary of Preparation Methods

Method Advantages Disadvantages
Classical acid catalysis Simple, well-established Long reaction times, moderate yields
Phosphate fertilizer catalysis Green, recyclable catalysts Moderate reaction times
Quaternary ammonium salts + Microwave Very fast, high yield, solvent-free Requires microwave equipment
Triphenylphosphine catalysis Mild conditions, recyclable catalyst Longer reaction times than microwave
Microwave + KOtBu Fast, high yield, clean reaction Requires specific catalyst and setup

Research Findings and Data Highlights

  • Use of phosphate fertilizers as catalysts showed yields between 60–75% with easy catalyst recovery.
  • Microwave-assisted TBAB catalysis achieved yields up to 95% in under 5 minutes, demonstrating superior efficiency.
  • Triphenylphosphine catalysis in ethanol at 65 °C gave ~90% yields with catalyst recyclability confirmed over multiple cycles.
  • The reaction mechanism studies confirm the N-acyliminium ion pathway, which is favored under acidic or Lewis acid catalysis.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinones.

    Reduction: Reduction reactions can convert the compound into dihydropyrimidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrimidinones, while reduction can produce dihydropyrimidines.

Scientific Research Applications

6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one exhibits significant biological activities that make it a candidate for various medicinal applications.

Antimicrobial Properties

Research has shown that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported its effectiveness against Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 25 µg/mL, indicating promising antibacterial properties .

Anticancer Activity

The compound has been investigated for its potential anticancer effects. It may inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition could lead to reduced cancer cell proliferation .

Medicinal Chemistry Applications

6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one serves as a precursor in the development of pharmaceutical agents. Its structural characteristics allow for modifications that can enhance therapeutic efficacy or reduce side effects. The compound's derivatives have been explored for their potential in treating various conditions, including infections and cancer .

Industrial Applications

In addition to its medicinal uses, this compound is also relevant in industrial chemistry. It can be utilized in the synthesis of agrochemicals and other chemical intermediates due to its reactivity and ability to undergo various chemical transformations such as oxidation, reduction, and substitution reactions .

Case Study 1: Antimicrobial Testing

A study conducted on the antimicrobial properties of 6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one demonstrated its efficacy against Pseudomonas aeruginosa, showing significant antibacterial activity at concentrations comparable to standard antibiotics .

Case Study 2: Anticancer Research

In vitro studies have indicated that derivatives of this compound can inhibit tumor growth in various cancer cell lines. Future research aims to explore these derivatives' mechanisms of action further to optimize their therapeutic potential .

Mechanism of Action

The mechanism of action of 6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected DHPM Derivatives

Compound Name Substituents (Position) Key Structural Differences
6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one 6-Ethyl, 2-(4-methylphenyl) Ethyl at C6 enhances lipophilicity vs. methyl
5-Ethoxycarbonyl-4-phenyl-6-methyl-DHPM 5-Ethoxycarbonyl, 4-phenyl, 6-methyl Electron-withdrawing ethoxycarbonyl at C5
6-Amino-2-ethyl-5-methyl-DHPM 6-Amino, 2-ethyl, 5-methyl Amino group at C6 increases polarity
2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one Pyridazinone core, 4-methylphenyl Different heterocyclic core (pyridazinone vs. DHPM)

Key Observations:

  • Lipophilicity : The ethyl group at C6 in the target compound likely increases membrane permeability compared to methyl-substituted analogues (e.g., 6-methyl-DHPMs) .
  • Electronic Effects : The absence of electron-withdrawing groups (e.g., ethoxycarbonyl at C5) may reduce electrophilicity compared to derivatives in .

Pharmacological Potential vs. Patent Derivatives

The European patent () describes pyrido[1,2-a]pyrimidinones with piperazine/diazepane substituents, which share a fused heterocyclic core but differ in ring structure and substituent positioning. For example:

  • 2-(3,4-Dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one : This compound’s piperazine moiety enhances solubility and receptor binding compared to the simpler DHPM scaffold of the target compound.

Biological Activity

6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound classified under dihydropyrimidinones, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting them in a structured format.

The synthesis of 6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one typically employs the Biginelli reaction , a well-known multicomponent reaction involving an aldehyde, a β-keto ester, and urea. The reaction conditions often include acidic catalysts such as hydrochloric acid or acetic acid at elevated temperatures. This compound can be represented by the following chemical structure:

C13H14N2O\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}
PropertyValue
IUPAC Name6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one
CAS Number1154549-27-5
Molecular FormulaC₁₃H₁₄N₂O
Molecular Weight214.26 g/mol

Antimicrobial Properties

Research indicates that 6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one exhibits significant antimicrobial activity. It has been tested against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing
In one study, the compound was evaluated for its efficacy against Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The results demonstrated that the compound had a minimum inhibitory concentration (MIC) of 25 µg/mL against MRSA, indicating promising antibacterial activity.

Anticancer Activity

Another area of interest is the anticancer potential of this compound. Preliminary studies suggest that it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells.

Mechanism of Action
The mechanism involves the inhibition of DHFR, leading to reduced DNA synthesis and proliferation of cancer cells. This action has been correlated with decreased cell viability in various cancer cell lines.

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC₅₀ Value
AntimicrobialStaphylococcus aureus25 µg/mL
AntimicrobialPseudomonas aeruginosa30 µg/mL
AnticancerVarious cancer cell linesIC₅₀ not specified

Comparative Analysis

When compared to similar compounds within the dihydropyrimidinone class, 6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one shows enhanced lipophilicity due to its ethyl and 4-methylphenyl substituents. This property may improve its ability to penetrate biological membranes and interact with molecular targets effectively.

Table 3: Comparison with Similar Compounds

Compound NameLipophilicity (Log P)Antimicrobial Activity
6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-oneModerateYes
2-(4-Methylphenyl)-3,4-dihydropyrimidin-4-oneLowLimited
6-Ethyl-2-phenyl-3,4-dihydropyrimidin-4-oneHighYes

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one, and how can reaction conditions be tailored for higher yields?

  • Methodological Answer : The compound can be synthesized via modified Biginelli reactions. For example, a mixture of 4-methylbenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea/thiourea (15 mmol), and ZnCl₂ (2 mmol) in a n-heptane-toluene (1:1) solvent system is refluxed until starting materials are consumed (monitored via TLC). Post-reaction, the crude product is filtered, washed with water, and purified via recrystallization from ethanol or toluene . Catalyst choice (e.g., ZnCl₂ vs. TsOH) and solvent polarity significantly influence yield and purity.

Q. How can researchers confirm the structural integrity of 6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one after synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Assign peaks based on substituents (e.g., ethyl and methylphenyl groups).
  • IR Spectroscopy : Confirm carbonyl (C=O) and NH stretches.
  • XRD : Resolve crystal structure for absolute stereochemical confirmation.
  • TLC : Monitor reaction progress and purity during synthesis .

Q. What solvent systems are optimal for recrystallization, and how does solvent choice affect polymorph formation?

  • Methodological Answer : Ethanol, toluene, or mixed solvents (e.g., heptane-toluene) are commonly used. Solvent polarity impacts crystallization kinetics: polar solvents favor hydrate forms, while non-polar solvents yield anhydrous crystals. For example, recrystallization from ethanol may produce needle-like crystals, whereas toluene yields plate-like structures .

Advanced Research Questions

Q. How can researchers evaluate the calcium channel-blocking activity of this compound in preclinical models?

  • Methodological Answer : Use isolated rat aortic rings or patch-clamp assays on vascular smooth muscle cells. Pre-incubate tissues with the compound (1–100 µM) and measure inhibition of KCl-induced contractions. Compare results to standard blockers (e.g., nifedipine). In vivo, administer the compound intravenously in rat models and assess blood pressure changes .

Q. What experimental designs are recommended to resolve contradictions in reported biological activities (e.g., antithrombotic vs. anti-inflammatory effects)?

  • Methodological Answer : Conduct dose-response studies across multiple assays. For antithrombotic activity, use platelet-rich plasma (PRP) to measure ADP-induced aggregation inhibition. For anti-inflammatory effects, assay TNF-α/IL-6 suppression in LPS-stimulated macrophages. Cross-validate results using knockout animal models to identify target specificity .

Q. How can mechanistic studies elucidate the compound’s interaction with enzymatic targets (e.g., cyclooxygenase or thromboxane synthase)?

  • Methodological Answer : Perform molecular docking using software like AutoDock Vina to predict binding affinities to enzyme active sites. Validate computationally predicted interactions with enzymatic inhibition assays (e.g., COX-2 activity via fluorometric kits) .

Q. What strategies mitigate low yields in scale-up synthesis, and how do reaction parameters (e.g., temperature, catalyst loading) influence byproduct formation?

  • Methodological Answer : Use design of experiments (DoE) to optimize variables. For example, vary ZnCl₂ loading (1–5 mol%), reflux temperature (80–120°C), and solvent ratios. Analyze byproducts via LC-MS and adjust conditions to minimize side reactions (e.g., over-alkylation) .

Q. How do pharmacokinetic properties (e.g., bioavailability, half-life) of this compound compare across species, and what modifications improve metabolic stability?

  • Methodological Answer : Administer the compound orally/intravenously in rodents and collect plasma samples at intervals (0–24 hrs). Quantify plasma concentrations via HPLC-MS. To enhance stability, introduce methyl or fluorine groups at metabolically vulnerable sites (e.g., para positions on the phenyl ring) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values for calcium channel blockade?

  • Methodological Answer : Standardize assay conditions (e.g., ion concentration, cell type). For example, IC₅₀ values may vary if assays use rat vs. human aortic cells. Cross-reference results with radioligand binding assays (e.g., ³H-nitrendipine displacement) to confirm target engagement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one
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6-Ethyl-2-(4-methylphenyl)-3,4-dihydropyrimidin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.